Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-5-fluoro-4-methylbenzamide (CAS 1118786-93-8)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-5-fluoro-4-methylbenzamide (CAS 1118786-93-8)
Executive Summary
In modern drug discovery, the strategic insertion of halogen atoms into established pharmacophores is a highly effective method for optimizing target binding and pharmacokinetic profiles. 3-Amino-5-fluoro-4-methylbenzamide (CAS 1118786-93-8) [1] is a specialized, commercially available building block that exemplifies this approach. Structurally related to the core scaffolds of blockbuster kinase inhibitors (e.g., Nilotinib) and poly(ADP-ribose) polymerase (PARP) inhibitors, this compound features a precisely positioned fluorine atom that modulates the electronic and metabolic properties of the aniline moiety.
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies for deploying 3-Amino-5-fluoro-4-methylbenzamide in advanced medicinal chemistry campaigns.
Physicochemical Profiling & Data Presentation
Understanding the baseline physicochemical metrics of this building block is critical for predicting its behavior in downstream synthesis and biological systems. The data is summarized in Table 1.
Table 1: Physicochemical Properties of 3-Amino-5-fluoro-4-methylbenzamide
| Property | Value | Scientific Implication |
| CAS Number | 1118786-93-8[1] | Unique registry identifier for procurement and IP tracking. |
| Molecular Formula | C8H9FN2O[1] | Defines the exact atomic composition. |
| Molecular Weight | 168.17 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger scaffolds. |
| H-Bond Donors | 2 groups (NH₂, CONH₂) | Facilitates critical bidentate interactions with target protein pockets (e.g., kinase hinge regions). |
| H-Bond Acceptors | 2 (N, O) | Contributes to aqueous solubility and target binding. |
| Estimated LogP | ~1.0 – 1.5 | Highly favorable lipophilicity, allowing room for hydrophobic extensions in SAR development. |
| Physical State | Solid[2] | Typical for highly substituted benzamides; facilitates easy handling and gravimetric analysis. |
Structural Rationale: The Causality of Fluorine Substitution
As a Senior Application Scientist, I emphasize that every atom in a lead compound must serve a distinct purpose. The substitution pattern of 3-Amino-5-fluoro-4-methylbenzamide is not arbitrary; it is a masterclass in rational drug design.
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The Benzamide Core (Position 1): The primary pharmacophore. The amide group acts as both a hydrogen bond donor and acceptor, forming a canonical bidentate interaction with the hinge region of kinases or the NAD+ binding pocket of PARP enzymes.
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The Methyl Group (Position 4): Induces a steric "bump." This forces the adjacent 3-amino group out of coplanarity with the aromatic ring, restricting the rotational freedom of subsequent functional groups attached to the nitrogen. This conformational locking reduces the entropic penalty upon target binding, thereby increasing affinity.
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The Fluoro Group (Position 5): The causality behind adding fluorine ortho to the methyl and meta to the amino group is twofold:
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Metabolic Shielding: The 5-position on an aniline ring is highly susceptible to cytochrome P450-mediated aromatic oxidation. Fluorine, acting as a bioisostere for hydrogen, blocks this metabolic soft spot, significantly extending the in vivo half-life of the resulting drug.
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Electronic Modulation (pKa Tuning): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the adjacent 3-amino group, lowering its pKa. By reducing the basicity of the aniline nitrogen, the molecule exhibits improved membrane permeability and a drastically reduced risk of off-target hERG channel inhibition (a common liability with highly basic amines).
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Experimental Protocols: Self-Validating Methodologies
De Novo Synthetic Workflow
For researchers synthesizing this building block internally, the following step-by-step methodology ensures high yield and purity.
Step 1: Regioselective Nitration
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Procedure: Dissolve 3-fluoro-4-methylbenzoic acid in concentrated H₂SO₄ at 0°C. Slowly add a stoichiometric amount of fuming HNO₃. Stir for 2 hours.
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Causality & Validation: The methyl group is ortho/para-directing, while the fluoro group is ortho/para-directing. The carboxylic acid is meta-directing. Nitration occurs regioselectively at the 5-position due to the synergistic directing effects. Validation: LC-MS will show an [M-H]⁻ mass shift of +45 Da.
Step 2: Amidation
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Procedure: Reflux the isolated 3-fluoro-4-methyl-5-nitrobenzoic acid in neat Thionyl Chloride (SOCl₂) for 3 hours. Remove excess SOCl₂ in vacuo. Dissolve the resulting acid chloride in anhydrous THF and dropwise add to a cold solution of aqueous NH₄OH.
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Causality & Validation: SOCl₂ is chosen because its byproducts (SO₂, HCl) are volatile, driving the reaction to absolute completion without the need for complex chromatography. Validation: ATR-FTIR will confirm the disappearance of the broad carboxylic acid OH stretch and the appearance of sharp primary amide N-H stretches at ~3300 cm⁻¹.
Step 3: Catalytic Reduction
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Procedure: Dissolve the nitrobenzamide intermediate in methanol. Add 10% Pd/C (0.1 eq). Purge the flask and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours. Filter through Celite.
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Causality & Validation: Pd/C is highly efficient for nitro reduction. However, strict adherence to 1 atm H₂ at room temperature is required to prevent competitive hydrodefluorination (cleavage of the C-F bond). Validation: The reaction is self-validating; the yellow color of the nitro compound dissipates, and TLC (Hexanes/EtOAc) reveals a new, highly polar spot that fluoresces bright blue under 254 nm UV light.
De novo synthetic workflow for 3-Amino-5-fluoro-4-methylbenzamide with validation checkpoints.
Application Protocol: Buchwald-Hartwig Cross-Coupling
To utilize CAS 1118786-93-8 in library generation (e.g., attaching a heteroaryl group to the 3-amino position):
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Charge a Schlenk flask with 3-Amino-5-fluoro-4-methylbenzamide (1.0 eq), a heteroaryl chloride (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
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Evacuate and backfill with Argon (3x).
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Add anhydrous 1,4-dioxane and heat to 100°C for 12 hours.
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Causality: Xantphos is selected as the ligand because its large bite angle specifically favors C-N reductive elimination over competing β-hydride elimination, ensuring high yields even with the electronically deactivated (due to the fluorine) aniline nucleophile.
Pharmacological Application & Signaling Context
Once integrated into a larger scaffold, the 3-amino-5-fluoro-4-methylbenzamide core dictates the molecule's interaction with intracellular signaling pathways. In oncology, this core is predominantly utilized to target the MAPK/ERK pathway (via Bcr-Abl or p38 inhibition) or the DNA damage response pathway (via PARP inhibition).
Pharmacological application of the fluorinated benzamide core in target-directed drug design.
Conclusion
3-Amino-5-fluoro-4-methylbenzamide (CAS 1118786-93-8) is far more than a simple organic intermediate; it is a rationally designed bioisosteric module. By carefully balancing steric hindrance (methyl) and electronic/metabolic modulation (fluoro), it provides medicinal chemists with a robust starting point for developing next-generation kinase and PARP inhibitors with superior pharmacokinetic profiles.
References
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Pi Chemicals. "4-Amino-2-fluoro-N-methylbenzamide System" (Comparative Fluorinated Benzamide Reference). Available at:[Link][2]
